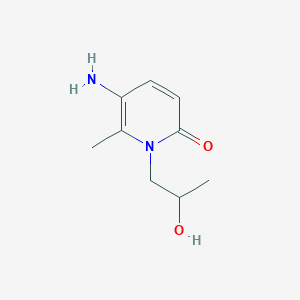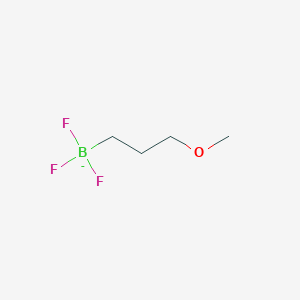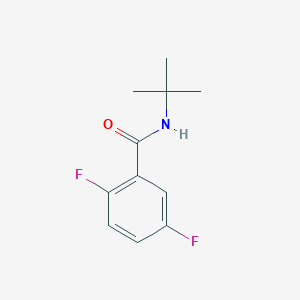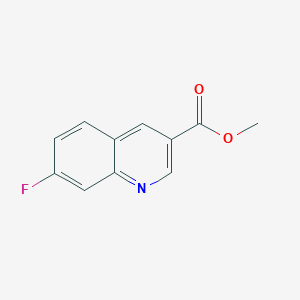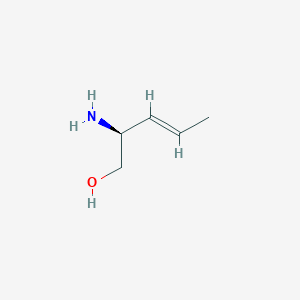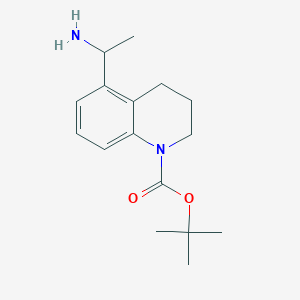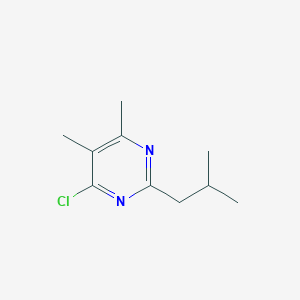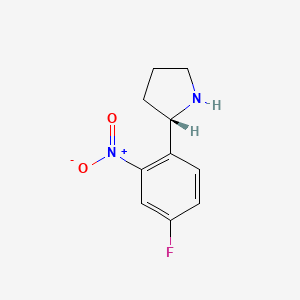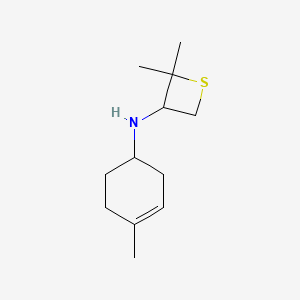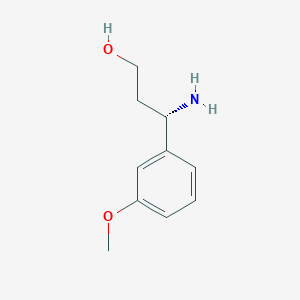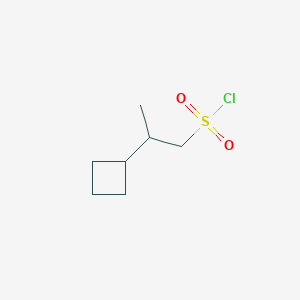
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a 2-methylbenzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylbenzylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The hydroxyl group is introduced via a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-2-ol: Similar structure but with the hydroxyl group at a different position on the cyclohexane ring.
Uniqueness
1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
1-[[(2-methylphenyl)methylamino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-13-7-3-4-8-14(13)11-16-12-15(17)9-5-2-6-10-15/h3-4,7-8,16-17H,2,5-6,9-12H2,1H3 |
InChIキー |
CYLYMXUFTCDGJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNCC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


